Lipophilicity Advantage: LogP of p-CF₃-Phenyl-Oxazole-2-Acetate vs. Unsubstituted Oxazole-2-Acetate Core
Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate exhibits a calculated LogP of 3.466 (LeYan) to 3.124 (ZINC), representing a 2.34–2.69 log-unit increase over the unsubstituted ethyl 2-(1,3-oxazol-2-yl)acetate core (LogP = 0.78) . This difference translates to an approximately 200–500-fold higher n-octanol/water partition coefficient, directly attributable to the 4-(trifluoromethyl)phenyl substituent [1]. The elevated lipophilicity places the compound in a physicochemical space (LogP 3–4) preferred for membrane permeability and oral bioavailability, while the unsubstituted core (LogP < 1) resides below typical drug-like thresholds.
| Evidence Dimension | Calculated n-octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.466 (LeYan vendor datasheet); LogP = 3.124 (ZINC database) |
| Comparator Or Baseline | Ethyl 2-(1,3-oxazol-2-yl)acetate (CAS 1060814-76-7): LogP = 0.78 (chemsrc.com calculated) |
| Quantified Difference | ΔLogP = +2.34 to +2.69 log units (~200–500× increase in partition coefficient) |
| Conditions | Calculated/predicted LogP values from vendor and database computational models; not experimentally measured shake-flask LogP |
Why This Matters
A LogP difference exceeding 2 log units fundamentally alters compound partitioning, membrane permeation, and protein-binding behavior—making the two compounds unsuitable for mutual substitution in any assay or synthetic sequence where lipophilicity governs outcome.
- [1] ZINC Database (UCSF). ZINC000000127764 – Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate. LogP 3.124. https://zinc.docking.org/substances/ZINC000000127764/ (accessed 2026). View Source
